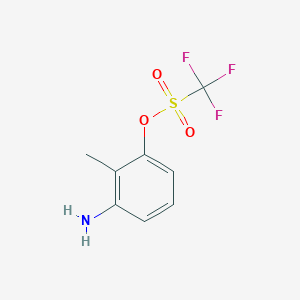

3-Amino-2-methylphenyl trifluoromethanesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

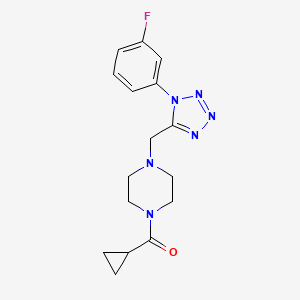

3-Amino-2-methylphenyl trifluoromethanesulphonate is a chemical compound with the CAS Number: 1820706-98-6 . It has a molecular weight of 255.22 . The IUPAC name for this compound is 3-amino-2-methylphenyl trifluoromethanesulfonate . It is a solid at room temperature .

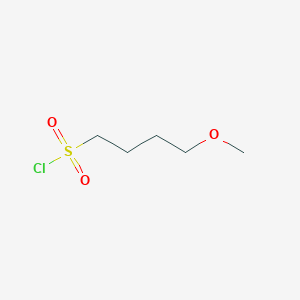

Molecular Structure Analysis

The Inchi Code for 3-Amino-2-methylphenyl trifluoromethanesulphonate is 1S/C8H8F3NO3S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 . The Inchi Key is CCISASOLGXQFEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-2-methylphenyl trifluoromethanesulphonate is a solid at room temperature . It has a molecular weight of 255.22 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Amino-2-methylphenyl trifluoromethanesulphonate serves as a critical intermediate in various synthetic chemical reactions. For instance, the compound has been utilized in the synthesis of α-aminophosphonates under solvent-free conditions, showcasing its role in creating compounds with significant antioxidant properties (Rao et al., 2015). This demonstrates its versatility in synthetic chemistry, especially in the production of compounds with potential biological activities.

Catalysis and Polymer Chemistry

In polymer chemistry, 3-Amino-2-methylphenyl trifluoromethanesulphonate has been implicated in the development of novel polymers for desalination technologies. This includes the synthesis of Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives for the creation of composite nanofiltration membranes (Padaki et al., 2013). These advancements highlight its application in addressing critical environmental challenges through material science.

Bioactive Compound Development

The compound also plays a role in the development of bioactive molecules, such as phosphonate-based corrosion inhibitors for industrial applications. Its utility in synthesizing α-aminophosphonates demonstrates its importance in creating corrosion inhibitors with high efficiency, providing insights into its potential industrial applications (Gupta et al., 2017).

Organic and Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Amino-2-methylphenyl trifluoromethanesulphonate have been explored for their antimicrobial and antifungal activities, underlining its significance in the development of new therapeutic agents. This showcases the compound's potential in contributing to health sciences through the creation of new pharmacologically active substances (Cieniecka-Rosłonkiewicz et al., 2005).

Environmental Sciences

Its role extends to environmental sciences, where it has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux for dye solution treatment, indicating its application in water purification technologies (Liu et al., 2012).

Safety and Hazards

The safety information for 3-Amino-2-methylphenyl trifluoromethanesulphonate indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P271, P260, and P280, which advise against breathing dust/fume/gas/mist/vapours/spray, advise against eating, drinking or smoking when using this product, and advise wearing protective gloves/protective clothing/eye protection/face protection, respectively .

Eigenschaften

IUPAC Name |

(3-amino-2-methylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCISASOLGXQFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylphenyl trifluoromethanesulphonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605328.png)

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)

![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2605337.png)

![N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2605340.png)